Vincofos

Description

Contextualization within Chemical Compound Classification

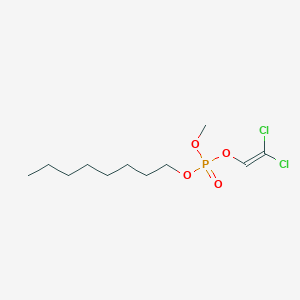

Vincofos is classified as a phosphate (B84403) and an anthelmintic who.intwho.intwho.int. Its chemical name is 2,2-Dichlorovinyl methyl octyl phosphate, and it is also known by synonyms such as SD 15803 and Phosphoric acid 2,2-dichlorovinyl(methyl)octyl ester lookchem.comechemi.comchemnet.com. The molecular formula of this compound is C₁₁H₂₁Cl₂O₄P, and it has a molecular weight of approximately 319.16 g/mol lookchem.comechemi.comchemnet.comalfa-chemistry.comncats.io. Its structure features a phosphate group esterified with a methyl group, an octyl group, and a 2,2-dichlorovinyl group lookchem.comechemi.comchemnet.comuni.lu. This places it within the class of organophosphorus compounds, some of which are known for their anticholinesterase activity ctdbase.orgmassey.ac.nz.

The PubChem Compound ID (CID) for this compound is 66388 uni.lu.

Here is a table summarizing key chemical identifiers for this compound:

| Property | Value | Source |

| Chemical Name | 2,2-Dichlorovinyl methyl octyl phosphate | lookchem.comechemi.com |

| Synonyms | SD 15803, Phosphoric acid 2,2-dichlorovinyl(methyl)octyl ester, Vincofosum, Vinocofos, etc. | lookchem.comechemi.comchemnet.com |

| Molecular Formula | C₁₁H₂₁Cl₂O₄P | lookchem.comechemi.comchemnet.comalfa-chemistry.comncats.io |

| Molecular Weight | ~319.16 g/mol | lookchem.comechemi.comchemnet.comalfa-chemistry.comncats.io |

| CAS Number | 17196-88-2 | lookchem.comechemi.comchemnet.comalfa-chemistry.com |

| PubChem CID | 66388 | uni.lu |

| InChIKey | HTBIRVYBBVMZPP-UHFFFAOYSA-N | chemnet.comuni.lu |

Historical Trajectory of this compound Research and Discovery

Research into this compound has been documented as early as the 1970s, focusing on its properties as an anthelmintic ncats.iomassey.ac.nzbionames.org. Early studies investigated its efficacy against various internal parasites in animals, particularly dogs ncats.iobionames.orgresearchgate.netresearchgate.net. Publications from the 1970s detail comparative studies evaluating this compound alongside other anthelmintics of the time, such as ticarbodine (B1683154) and mebendazole (B1676124) bionames.orgresearchgate.netresearchgate.net. This historical research aimed to understand its spectrum of activity and its effectiveness in treating parasitic infections. The compound was known by the code SD 15803 during some of its early research phases ncats.io. The inclusion of this compound in lists of INNs further highlights its historical significance in pharmaceutical research and development who.intwho.intwho.int.

Detailed research findings from comparative studies conducted in dogs in the 1970s indicated that this compound demonstrated high effectiveness against a range of nematodes and cestodes. Specifically, it was found to be highly effective against ascarids, hookworms, whipworms, and taeniid tapeworms ncats.iobionames.orgresearchgate.netresearchgate.net. While effective against Dipylidium caninum tapeworms, some studies suggested that a slightly higher dosage might be required for maximum efficacy against this particular parasite ncats.iobionames.org. These findings contributed to the understanding of this compound's potential as a broad-spectrum anthelmintic in veterinary medicine. Research has also explored the potential modes of action of anthelmintics, including organophosphates like this compound, suggesting they may affect the nervous system of parasites, potentially through anticholinesterase activity massey.ac.nz.

Here is a summary of research findings on this compound efficacy in dogs:

| Parasite Type | Efficacy (Single Dose of 18 mg/kg) | Source |

| Ascarids | Highly effective | ncats.iobionames.orgresearchgate.netresearchgate.net |

| Hookworms | Highly effective | ncats.iobionames.orgresearchgate.netresearchgate.net |

| Whipworms | Highly effective | ncats.iobionames.orgresearchgate.netresearchgate.net |

| Taeniid tapeworms | Highly effective | ncats.iobionames.orgresearchgate.netresearchgate.net |

| Dipylidium caninum | Effectively removed, potentially requiring slightly higher dosage for maximum effect | ncats.iobionames.org |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloroethenyl methyl octyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Cl2O4P/c1-3-4-5-6-7-8-9-16-18(14,15-2)17-10-11(12)13/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIRVYBBVMZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(OC)OC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864743 | |

| Record name | 2,2-Dichloroethenyl methyl octyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17196-88-2 | |

| Record name | Vincofos [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017196882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloroethenyl methyl octyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINCOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29477EFT4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Vincofos Action

Modulation of Gene Expression and Cellular Markers (e.g., Oncogenes, Cancer Stem Cell Markers)

Gene expression is a fundamental biological process where the information encoded in a gene is used to synthesize a functional gene product, typically a protein or non-coding RNA. wikipedia.orgbyjus.com This process is tightly regulated at multiple levels, including transcription, RNA processing, translation, and post-translational modification. wikipedia.orgwikipedia.org Regulation of gene expression is crucial for cellular differentiation, development, and adaptation. wikipedia.orgwikipedia.org Aberrant gene expression can contribute to various diseases, including cancer. dkfz.decornell.edu

Oncogenes are genes that, when mutated or overexpressed, can contribute to the development of cancer by promoting uncontrolled cell growth and division. britannica.comcancer.org They often arise from proto-oncogenes, which are normal genes involved in cell growth and division. cancer.org Mechanisms converting proto-oncogenes to oncogenes include chromosomal translocation, gene amplification, and point mutations. britannica.com Cancer stem cells (CSCs) represent a subpopulation of cancer cells thought to be responsible for tumor initiation, growth, and resistance to therapy. nih.gov CSCs often express markers similar to those found in normal stem cells. nih.gov

Research into the specific effects of Vincofos on gene expression, oncogenes, and cancer stem cell markers is limited in the provided search results. However, the broader context of gene expression modulation and the role of oncogenes and cancer stem cell markers in cancer biology are well-documented. wikipedia.orgbyjus.comwikipedia.orgdkfz.debritannica.comcancer.orgnih.gov

Studies on other compounds and biological processes highlight various ways gene expression can be modulated. For instance, RNA modifications, such as methylation, can significantly impact gene expression by regulating mRNA stability and translation efficiency. dkfz.deuchicago.edu Transcriptional scanning has been proposed as a mechanism that modulates gene evolution rates by maintaining DNA sequence integrity through transcription-coupled DNA damage correction. nih.gov The activity of transcription factors and their binding to regulatory DNA sequences like enhancers are critical for controlling spatiotemporal gene expression. wikipedia.orgelifesciences.org Furthermore, signaling pathways, such as the MAPK pathway, can influence gene expression dynamics and cellular behavior, including proliferation and migration, in the context of oncogene expression. elifesciences.org

While direct data on this compound's impact on specific oncogenes or cancer stem cell markers is not available in the provided snippets, understanding these general mechanisms of gene expression modulation and the characteristics of oncogenes and CSCs is essential for potential future research into this compound's molecular actions.

Data regarding specific gene expression changes or marker modulation by this compound were not found in the provided search results. Therefore, a data table detailing such findings cannot be generated based on the given information.

Preclinical Investigations and Efficacy Assessment of Vincofos

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding the direct effects of a compound on biological systems at the cellular level.

Cell-Based Model Systems for Efficacy Studies (e.g., Hepatocellular Carcinoma Cell Lines)

While cell-based models, including hepatocellular carcinoma cell lines, are widely utilized in preclinical research to evaluate the efficacy of potential therapeutic agents ucsf.edujjgastro.comnih.govnih.govnih.gov, specific studies detailing the use of hepatocellular carcinoma cell lines to assess the efficacy of Vincofos were not identified in the consulted sources. Research in this area for this compound remains to be detailed in the available literature.

Assessment of Cellular Phenotypes (e.g., Proliferation, Migration, Invasion, Apoptosis)

Assessment of cellular phenotypes such as proliferation, migration, invasion, and apoptosis is fundamental to understanding the biological activity of a compound, particularly in the context of diseases like cancer frontiersin.orgfrontiersin.orgmdpi.commdpi.commdpi.com. However, specific research findings on the effects of this compound on these particular cellular phenotypes were not identified in the consulted sources. Further investigation is needed to characterize the impact of this compound on these cellular processes.

Advanced In Vitro Models for Mechanistic Elucidation (e.g., Organ-on-a-Chip Systems)

Advanced in vitro models, such as organ-on-a-chip systems, offer sophisticated platforms to replicate the complexity of human organs and tissues, enabling more accurate mechanistic studies and efficacy assessments nih.govmdpi.comcolumbia.edunih.govnih.govbionames.orgcore.ac.uk. Despite the growing application of these systems in preclinical research, specific studies investigating this compound using organ-on-a-chip models were not identified in the consulted sources.

In Vivo Studies in Research Models

In vivo studies in research models provide valuable insights into the efficacy of a compound within a living system.

Efficacy in Parasitological Models (e.g., Nematode and Cestode Models)

This compound has been investigated for its anthelmintic efficacy in parasitological models, specifically in dogs naturally infected with various nematode and cestode species dntb.gov.uanih.govresearchgate.netnih.gov. A comparative study evaluated the efficacy of this compound at a single oral dosage of 18 mg/kg against common intestinal parasites in dogs dntb.gov.ua.

The research findings indicated that this compound demonstrated high effectiveness against several types of nematodes and cestodes dntb.gov.ua. Specifically, it was found to be highly effective against ascarids, hookworms, and whipworms dntb.gov.ua. In the case of cestodes, this compound showed high efficacy against taeniid tapeworms (Taenia pisiformis) dntb.gov.ua. Efficacy against Dipylidium caninum, another type of tapeworm, was also observed, although the results suggested that a slightly higher dosage might be required for maximum effect against this specific parasite dntb.gov.ua.

The following table summarizes the observed efficacy of this compound against different parasite species in this study:

| Parasite Type | Species | Efficacy at 18 mg/kg (single oral dose) | Source |

| Nematode | Ascarids | Highly Effective | dntb.gov.ua |

| Nematode | Hookworms | Highly Effective | dntb.gov.ua |

| Nematode | Whipworms | Highly Effective | dntb.gov.ua |

| Cestode (Taeniid) | Taenia pisiformis | Highly Effective | dntb.gov.ua |

| Cestode (Dipylidium) | Dipylidium caninum | Effective (slightly less susceptible) | dntb.gov.ua |

These findings highlight the broad-spectrum anthelmintic activity of this compound against both nematode and cestode parasites in the studied model dntb.gov.uanih.gov.

Efficacy in Non-Clinical Oncology Models (e.g., Xenograft Models)

Non-clinical oncology models, such as xenograft models, are widely used to assess the in vivo antitumor efficacy of experimental compounds ucsf.educore.ac.uk. These models involve the transplantation of human cancer cells or tissues into immunocompromised mice to mimic tumor growth and response to therapy in a living system. However, specific studies detailing the efficacy of this compound in non-clinical oncology models, including xenograft studies, were not identified in the consulted sources.

Pharmacodynamic Biomarker Analysis in Animal Models

Based on the available information from the performed searches, specific detailed research findings and data tables pertaining to the pharmacodynamic biomarker analysis of the chemical compound this compound in animal models are not present. Therefore, it is not possible to generate thorough, informative, and scientifically accurate content, including data tables and detailed research findings, for this specific section based on the current search results.

Structure Activity Relationships Sar and Rational Design of Vincofos Analogues

Methodological Approaches for SAR Elucidation

Elucidating the SAR of a compound like Vincofos involves various experimental and computational approaches aimed at understanding how structural features influence its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to correlate biological activity with measurable physicochemical properties through mathematical equations slideshare.net. QSAR models relate parameters such as lipophilicity (log P), electronic effects (e.g., Hammett constants), and steric effects to biological response slideshare.net. Various QSAR methods exist, including Hansch analysis and more advanced techniques like CoMFA, which analyze molecular fields to model activity landscapes and identify regions favorable for activity slideshare.net. QSAR provides a framework for drug design and predicting the activities of untested compounds slideshare.net.

Ligand-Based and Structure-Based Computational Chemistry

Computational chemistry plays a crucial role in understanding and predicting the interaction of molecules with biological targets. Two primary approaches are ligand-based and structure-based drug design extrapolations.comscielo.brnih.govnih.gov.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown extrapolations.com. This approach utilizes information from known active ligands to infer the structural and physicochemical features required for activity extrapolations.comscielo.brnih.gov. Methods include generating molecular fingerprints and ligand-based pharmacophore modeling scielo.br.

Structure-Based Drug Design (SBDD) is used when the 3D structure of the protein target is available extrapolations.comscielo.br. SBDD uses the target's 3D shape and structure to design new ligands that can interact effectively with the binding site extrapolations.comscielo.br. Techniques include molecular docking and structure-based pharmacophore modeling, which assess the complementarity between potential ligands and the target structure scielo.brmdpi.com.

Combining LBDD and SBDD approaches can be particularly powerful, integrating information from both the ligand and the target to enhance the success of drug discovery projects nih.govnih.gov.

Identification of Key Structural Determinants for Biological Activity

Identifying the key structural determinants for the biological activity of this compound would involve systematically altering different parts of the molecule and observing the effect on its activity. Based on the structure of this compound (2,2-dichloroethenyl methyl octyl phosphate) and its classification as an organophosphorus compound, potential areas of interest for structural modifications and SAR studies could include:

The organophosphate core: Modifications to the phosphate (B84403) group and its substituents (methyl and octyl chains).

The dichloroethenyl group: Alterations to this chlorinated alkene moiety.

The octyl chain: Changes in the length, branching, or saturation of this alkyl chain.

Studies on related organophosphorus compounds, such as Dichlorvos, which is structurally similar to this compound and also acts as an acetylcholinesterase inhibitor, could provide insights into the structural features important for anticholinesterase activity ctdbase.org. For organophosphorus anthelmintics, the interaction with helminth-specific targets, such as cholinesterase, is often a key aspect of their mode of action massey.ac.nz. Therefore, structural features influencing binding affinity and inhibitory potency towards helminth cholinesterases would be critical determinants of activity.

While specific data tables detailing this compound SAR were not found in the provided search results, SAR studies generally involve synthesizing a series of analogues with systematic structural changes and evaluating their biological activity. The resulting data can then be analyzed to correlate specific structural features with observed activity levels.

Design Principles for Novel this compound Derivatives with Modified Research Properties

The design principles for novel this compound derivatives with modified research properties would be guided by the SAR information obtained. The goal is to design compounds with improved or altered characteristics relevant to research, such as:

Increased potency: Designing analogues that bind more strongly to the target or have a greater biological effect.

Modified selectivity: Designing compounds that are more selective for specific helminth species or targets, which could be relevant for studying different biological pathways.

Altered physicochemical properties: Modifying properties like solubility or stability to facilitate specific research experiments or formulations.

Introduction of probes or labels: Incorporating functional groups that allow for tracking the compound in biological systems or for use in binding studies.

Rational design involves using the understanding of key structural determinants and computational modeling to predict the potential activity and properties of new, unsynthesized analogues ashp.org. This iterative process of design, synthesis, and testing allows for the systematic optimization of compounds for desired research applications.

For example, if SAR studies indicated that the octyl chain length influences potency or selectivity, researchers might design analogues with shorter or longer alkyl chains, or with branched or cyclic modifications. If the dichloroethenyl group is found to be crucial for activity but also associated with undesirable properties, efforts might focus on isosteric replacements or modifications that retain activity while improving other characteristics.

Computational tools, including QSAR and molecular docking, can be used to virtually screen potential analogues and predict their binding affinity and activity before synthesis, thus guiding the design process slideshare.netscielo.brmdpi.com.

Synthetic Chemistry and Derivatization Strategies for Vincofos

Established Synthetic Pathways for Vincofos Production

One of the most prominent and classic methods for synthesizing 2,2-dichlorovinyl phosphates is the Perkow reaction . wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with a haloketone. In the context of this compound, the synthesis would logically involve the reaction of a mixed phosphite ester, specifically methyl octyl phosphite, with chloral (B1216628) (trichloroacetaldehyde). The reaction mechanism consists of the nucleophilic addition of the phosphite to the carbonyl carbon of chloral, followed by a rearrangement and elimination of an alkyl halide to form the enol phosphate (B84403) product. wikipedia.org For the synthesis of the related compound Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), the reaction proceeds by treating trimethyl phosphite with chloral. wikipedia.org

A second established technique applicable to the synthesis of this compound involves the use of a pyrophosphate intermediate. googleapis.com This method entails treating a P,P'-bis(2,2-dichlorovinyl) P,P'-dialkyl pyrophosphate with the desired alcohol. For this compound, this would involve reacting the appropriate pyrophosphate anhydride (B1165640) with octanol. This method is described as a general technique for preparing mixed alkyl 2,2-dichlorovinyl phosphates. googleapis.com

The reaction schemes for these established pathways, extrapolated for this compound, are presented below:

Table 1: Established Synthetic Pathways for this compound

| Pathway | Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|---|

| Perkow Reaction | Methyl octyl phosphite | Chloral (CCl₃CHO) | This compound | Alkyl Halide |

| Pyrophosphate Route | P,P'-bis(2,2-dichlorovinyl) P,P'-dimethyl pyrophosphate | Octanol | this compound | 2,2-dichlorovinyl methyl phosphoric acid |

Exploration of Novel Synthetic Methodologies for Research Applications

While the Perkow reaction remains a cornerstone of vinyl phosphate synthesis, research into more efficient and environmentally benign methodologies is ongoing. For research applications, novel synthetic strategies that offer higher yields, milder reaction conditions, or access to a wider range of derivatives are of interest.

A notable advancement in the synthesis of the analogous compound Dichlorvos is the development of a "one-pot" synthesis process . This method utilizes phosphorus trichloride, chloral hydrate, and methanol (B129727) as raw materials to produce Dichlorvos through a one-step serial rearrangement reaction. google.com This approach is presented as a cleaner production method that reduces costs by eliminating the need for intermediate synthesis of phosphites. google.com Such a methodology could foreseeably be adapted for the synthesis of this compound by substituting methanol with a mixture of methanol and octanol, or through a sequential addition.

Furthermore, research into the synthesis of other organophosphorus compounds, such as vinyl phosphonates, can provide insights into novel approaches. For instance, improved procedures for TEMPO-catalyzed oxidation and modified Wittig-Horner reactions have been developed for the synthesis of vinyl phosphonates, which could potentially be adapted for the synthesis of vinyl phosphates like this compound in a research setting. mdpi.com These methods may offer alternative routes to functionalized precursors for the synthesis of this compound derivatives for experimental studies.

Strategies for Chemical Conjugation and Targeted Delivery in Experimental Systems

The development of targeted delivery systems for bioactive molecules is a significant area of research, aiming to increase efficacy and reduce off-target effects. While there is no specific literature on the conjugation of this compound, strategies can be hypothesized based on the chemical nature of organophosphates and general bioconjugation techniques. mdpi.com

Organophosphates are known for their ability to phosphorylate serine hydrolase enzymes. This reactivity could potentially be harnessed for chemical conjugation. For instance, this compound could be designed to react with specific nucleophilic residues (like serine or cysteine) on a targeting moiety, such as a peptide or antibody, although this would require careful control of reactivity to avoid non-specific binding.

A more common approach in drug delivery is to use linkers to attach the active molecule to a carrier. ulisboa.pt For a molecule like this compound, a derivatization strategy would be necessary to introduce a functional group suitable for conjugation (e.g., a carboxylic acid, amine, or azide). This derivatized this compound analogue could then be attached to a targeting ligand or a nanoparticle delivery system. nih.gov Common conjugation chemistries include amide bond formation, click chemistry, and thiol-maleimide coupling. mdpi.com

For example, a hypothetical targeted delivery system could involve:

Synthesis of a this compound analogue: A synthetic route could be designed to produce a this compound derivative containing a linker with a terminal functional group.

Conjugation to a targeting ligand: This analogue could then be covalently linked to a molecule that recognizes a specific biological target, such as an antibody that binds to a receptor overexpressed on a particular cell type.

These strategies remain theoretical for this compound and would require significant research to develop stable and effective conjugates for experimental systems.

Analytical Methodologies for Vincofos Quantification and Characterization in Research

Development and Validation of Chromatographic Techniques

Chromatographic techniques are fundamental for separating and quantifying components within a mixture. The development and validation of these methods for Vincofos involve optimizing parameters to ensure accurate and reliable results. High-performance liquid chromatography (HPLC) is a widely utilized chromatographic method for the detection and quantification of various compounds. nih.gov The development of a bioanalytical method requires understanding the compound's properties to optimize the method and identify favorable chromatographic methods and sample preparation techniques. evotec.com Validation of bioanalytical methods typically assesses parameters such as accuracy, precision, linearity, sensitivity, selectivity, recovery, and stability. evotec.com While the search results mention chromatographic methods in the context of analyzing organophosphorus pesticides and other compounds epa.govnih.govgoogle.com, specific details on the development and validation of methods solely for this compound were not explicitly found. However, general principles of method development and validation in bioanalysis, including the use of HPLC, are well-established nih.govevotec.com.

Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and mass spectrometric techniques provide valuable information about the structure and quantity of a compound. Mass spectrometry (MS) measures the mass-to-charge ratio of ions to identify and quantify molecules. thermofisher.comgenedata.com It is a sensitive technique used for detection, identification, and quantitation. thermofisher.com Tandem mass spectrometry (MS/MS) involves fragmenting ions and analyzing the fragments to gain more detailed structural information. thermofisher.comyoutube.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common platform in bioanalysis. evotec.com Other MS techniques include microLC-MS/MS and LC-MS (HRMS). evotec.com Spectroscopic methods, such as FT-Raman and FT-infrared spectroscopy, have been used for the spectral interpretation and qualitative analysis of organophosphorus pesticides. epa.gov While this compound is an organophosphorus compound ctdbase.orgepa.gov, specific applications of these spectroscopic methods directly to this compound were not detailed in the search results. Mass spectrometry is a key technique for quantitative analysis in bioanalysis. evotec.com Predicted collision cross section (CCS) values for this compound adducts, calculated using CCSbase, are available, providing data points for MS analysis. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 319.06273 | 168.0 |

| [M+Na]+ | 341.04467 | 176.6 |

| [M+NH4]+ | 336.08927 | 173.1 |

| [M+K]+ | 357.01861 | 171.1 |

| [M-H]- | 317.04817 | 164.5 |

| [M+Na-2H]- | 339.03012 | 168.7 |

| [M]+ | 318.05490 | 168.4 |

| [M]- | 318.05600 | 168.4 |

*Data based on PubChemLite uni.lu. m/z: mass to charge ratio of the adduct.

Bioanalytical Methodologies for Complex Research Matrices

Bioanalytical methodologies are essential for quantifying and characterizing compounds in biological matrices such as plasma, urine, and tissues. These methods often involve sample preparation steps followed by chromatographic and mass spectrometric analysis. Developing bioanalytical methods for complex matrices requires careful consideration of sample preparation techniques to isolate the analyte of interest from interfering substances. evotec.com Reliable and robust bioanalytical methods are critical for quantitative analysis in biological matrices. evotec.com While the search results mention bioanalytical methods in the context of analyzing vinca (B1221190) alkaloids and screening levels of other compounds in body fluids nih.govjustia.com, specific validated bioanalytical methods solely for this compound in complex research matrices were not explicitly found. However, the general principles and techniques used in bioanalysis, such as LC-MS/MS, are applicable to the analysis of various compounds in biological samples evotec.com.

Q & A

Q. How should peer reviewers evaluate methodological rigor in this compound research submissions?

- Guidelines : Assess adherence to ARRIVE (Animal Research) or CONSORT (Clinical Trials) checklists. Scrutinize raw data for outliers, missing values, or inappropriate statistical tests (e.g., using parametric tests for non-normal distributions). Recommend supplementary experiments (e.g., dose-range finding) if critical controls are absent .

- Key Considerations : Highlight conflicts of interest and suggest independent replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.